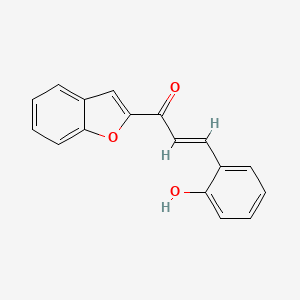
Cellaburate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Cellaburate can be synthesized through both homogeneous and heterogeneous methods. The homogeneous method involves using organic solvents like dichloromethane or organic acids as solvents, with sulfuric acid as a catalyst . The heterogeneous method, on the other hand, involves the reaction of cellulose with acetic anhydride and butyric anhydride in the presence of a catalyst . Industrial production typically employs the homogeneous method due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Cellaburate undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl groups in cellulose can be substituted with acetyl and butyryl groups.
Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions to yield cellulose, acetic acid, and butyric acid.
Esterification: The compound can undergo further esterification reactions to modify its properties.
Common reagents used in these reactions include acetic anhydride, butyric anhydride, and sulfuric acid as a catalyst . The major products formed from these reactions are cellulose derivatives with varying degrees of substitution .
Applications De Recherche Scientifique
Cellaburate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of cellaburate involves its ability to form films and coatings due to its excellent film-forming properties. The molecular targets include the hydroxyl groups in cellulose, which are substituted with acetyl and butyryl groups, enhancing its solubility and flexibility . The pathways involved include esterification and substitution reactions that modify the cellulose backbone .
Comparaison Avec Des Composés Similaires
Cellaburate is unique compared to other cellulose derivatives due to its balanced properties of solubility, flexibility, and resistance to moisture. Similar compounds include:
Cellulose Acetate: Lacks the butyryl groups, making it less flexible and less soluble in certain solvents.
Cellulose Butyrate: Contains only butyryl groups, which may result in different solubility and mechanical properties.
This compound’s combination of acetyl and butyryl groups provides a unique balance of properties that make it suitable for a wide range of applications .
Propriétés
Numéro CAS |
9004-36-8 |
|---|---|
Formule moléculaire |
N/A |
Poids moléculaire |
0 |
Synonymes |
cellaburate; Cellulose,acetatebutanoate; CELLULOSE ACETATE BUTYRATE; CELLULOSE ACETATE BUTYRATE POLYMER; CELLULOSE ACETOBUTYRATE; CELLULOSE ACETATE BUTYRATE, 38 WT. % BUT YRYL CONTENT, AVERAGE MN CA. 30,000; CELLULOSE ACETATE BUTYRATE, 52 WT. % BUT YRYL CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



